Cas no 927674-25-7 (2-AZIDO-N-(PYRIDIN-2-YL)ACETAMIDE)
2-AZIDO-N-(PYRIDIN-2-YL)ACETAMIDE Chemical and Physical Properties
Names and Identifiers
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- Acetamide, 2-azido-N-2-pyridinyl-
- 2-AZIDO-N-(PYRIDIN-2-YL)ACETAMIDE
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- MDL: MFCD24454015
2-AZIDO-N-(PYRIDIN-2-YL)ACETAMIDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3447440-1.0g |
2-AZIDO-N-(PYRIDIN-2-YL)ACETAMIDE |
927674-25-7 | 1.0g |
$821.0 | 2022-12-03 | ||
| Enamine | EN300-3447440-2.5g |
2-AZIDO-N-(PYRIDIN-2-YL)ACETAMIDE |
927674-25-7 | 2.5g |
$1701.0 | 2023-09-03 | ||
| Enamine | EN300-3447440-5.0g |
2-AZIDO-N-(PYRIDIN-2-YL)ACETAMIDE |
927674-25-7 | 5.0g |
$2154.0 | 2022-12-03 | ||
| Enamine | EN300-3447440-10.0g |
2-AZIDO-N-(PYRIDIN-2-YL)ACETAMIDE |
927674-25-7 | 10.0g |
$2708.0 | 2022-12-03 | ||
| Enamine | EN300-3447440-1g |
2-AZIDO-N-(PYRIDIN-2-YL)ACETAMIDE |
927674-25-7 | 1g |
$821.0 | 2023-09-03 | ||
| Enamine | EN300-3447440-5g |
2-AZIDO-N-(PYRIDIN-2-YL)ACETAMIDE |
927674-25-7 | 5g |
$2154.0 | 2023-09-03 | ||
| Enamine | EN300-3447440-10g |
2-AZIDO-N-(PYRIDIN-2-YL)ACETAMIDE |
927674-25-7 | 10g |
$2708.0 | 2023-09-03 |
2-AZIDO-N-(PYRIDIN-2-YL)ACETAMIDE Related Literature
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 2-AZIDO-N-(PYRIDIN-2-YL)ACETAMIDE
Recent Advances in the Application of 2-Azido-N-(Pyridin-2-yl)acetamide (CAS: 927674-25-7) in Chemical Biology and Drug Discovery
2-Azido-N-(pyridin-2-yl)acetamide (CAS: 927674-25-7) has emerged as a versatile chemical probe in recent years, particularly in the fields of chemical biology and drug discovery. This compound, characterized by its azido functional group and pyridine moiety, has been increasingly utilized in bioorthogonal chemistry, protein labeling, and targeted drug delivery systems. The unique reactivity of the azide group enables selective conjugation with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it a valuable tool for researchers studying biomolecular interactions and cellular processes.
Recent studies have demonstrated the compound's potential in proteomics research, where it serves as an effective photoaffinity labeling agent. A 2023 publication in the Journal of Medicinal Chemistry reported its successful application in mapping protein-ligand interaction sites, particularly in kinase studies. The pyridine ring in the molecular structure provides additional coordination sites for metal ions, which has been exploited in the development of novel metallodrug candidates. This dual functionality positions 927674-25-7 as a particularly interesting scaffold for multifunctional probe design.
In drug discovery pipelines, 2-Azido-N-(pyridin-2-yl)acetamide has shown promise as a building block for PROTAC (Proteolysis Targeting Chimeras) development. Its ability to serve as a linker between target-binding ligands and E3 ubiquitin ligase recruiters has been demonstrated in several recent preclinical studies. The compound's metabolic stability and cell permeability characteristics, as reported in a 2024 ACS Chemical Biology paper, make it particularly suitable for intracellular applications where traditional azide-containing compounds might face limitations.
The safety profile and handling considerations of 927674-25-7 have been the subject of recent investigations. While the azide group raises some stability concerns, proper storage conditions (recommended at -20°C under inert atmosphere) and handling protocols have been established to mitigate potential risks. Several pharmaceutical companies have included derivatives of this compound in their fragment-based drug discovery libraries, recognizing its potential for generating novel intellectual property in therapeutic areas ranging from oncology to neurodegenerative diseases.
Future research directions for this compound appear particularly promising in the area of targeted protein degradation. The combination of its click chemistry compatibility and structural features that allow for easy modification suggests that 2-Azido-N-(pyridin-2-yl)acetamide will continue to be a valuable tool in chemical biology research. Ongoing studies are exploring its use in live-cell imaging applications and as part of multifunctional drug delivery systems, where its ability to undergo sequential bioorthogonal reactions can be fully leveraged.
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